molecular formula C15H14N4O4S2 B2428416 N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide CAS No. 868975-03-5

N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2428416
CAS No.: 868975-03-5
M. Wt: 378.42
InChI Key: SPPJTOLFXXDBPU-UHFFFAOYSA-N
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Description

The compound “N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide” is an organic compound . It has a molecular formula of C19H17N3O4S3 and a molecular weight of 447.557 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a benzodioxol group, an amino group, a thiadiazol group, and a carboxamide group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Carbonic Anhydrase Inhibition

A study by Ulus et al. (2016) focused on the synthesis of acridine-acetazolamide conjugates, including compounds similar to N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide. These compounds were investigated for their inhibitory effects on various human carbonic anhydrase isoforms, such as hCA I, II, IV, and VII. The compounds displayed inhibitory activity in the low micromolar and nanomolar range, highlighting their potential as therapeutic agents targeting carbonic anhydrases involved in diseases (Ulus et al., 2016).

Antimicrobial and Antifungal Activity

Another area of application for these compounds is in antimicrobial and antifungal therapies. Sych et al. (2019) extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems by synthesizing compounds with structures containing two cycles of 1,3,4-thiadiazole. These compounds demonstrated sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans. This study identified a compound with high antimicrobial activity, suggesting that derivatives of N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide could be promising for further antimicrobial studies (Sych et al., 2019).

Synthesis and Characterization

The synthesis and characterization of compounds within this chemical class have been a subject of scientific research as well. Studies like the one by Horishny and Matiychuk (2020) focus on synthesizing N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides by reacting substituted benzohydrazides with carbonothioyldisulfanediyl diacetic acid in water, which conforms to green chemistry principles (Horishny & Matiychuk, 2020).

Therapeutic Applications

The therapeutic applications of these compounds, particularly in cancer therapy, have been explored. For instance, Tiwari et al. (2017) synthesized a series of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, evaluating their in vitro anticancer activity. These compounds exhibited promising anticancer activity, indicating their potential as therapeutic agents in cancer treatment (Tiwari et al., 2017).

Biochemical Analysis

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S2/c20-12(16-9-3-4-10-11(5-9)23-7-22-10)6-24-15-19-18-14(25-15)17-13(21)8-1-2-8/h3-5,8H,1-2,6-7H2,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPJTOLFXXDBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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